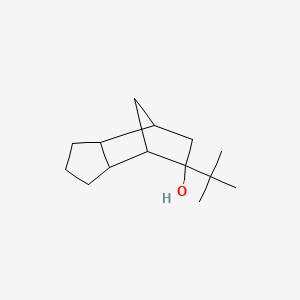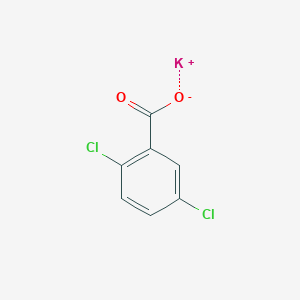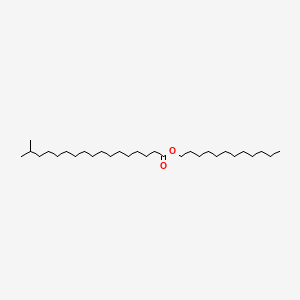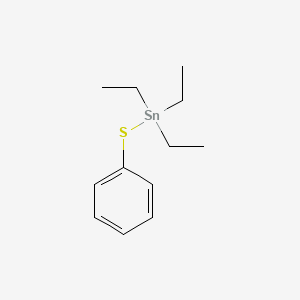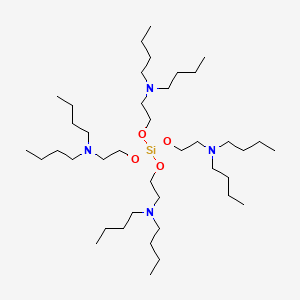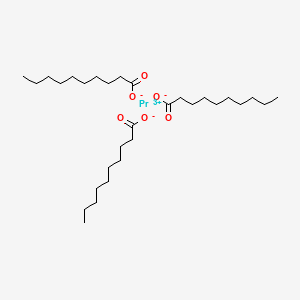
3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- typically involves the reaction of beta-D-glucopyranose with appropriate reagents to form the desired glycosylated product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying glycosylation processes and enzyme interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the context of metabolic disorders and diabetes .
Mécanisme D'action
The mechanism of action of 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- involves its interaction with specific molecular targets, such as glycogen phosphorylase. This interaction inhibits the enzyme’s activity, leading to a decrease in glycogen breakdown and a potential therapeutic effect in conditions like diabetes . The compound’s binding to the enzyme’s active site and allosteric sites is crucial for its inhibitory action .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- include 2-beta-D-glucopyranosyl-5-methyl-1,3,4-oxadiazole, 2-beta-D-glucopyranosyl-5-methyl-1,3,4-benzothiazole, and 2-beta-D-glucopyranosyl-5-methyl-1,3,4-benzimidazole .
Uniqueness: What sets 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- apart from these similar compounds is its unique isoxazolone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and therapeutic applications .
Propriétés
Numéro CAS |
51937-63-4 |
|---|---|
Formule moléculaire |
C10H15NO7 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
5-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H15NO7/c1-4-2-6(13)11(18-4)10-9(16)8(15)7(14)5(3-12)17-10/h2,5,7-10,12,14-16H,3H2,1H3/t5-,7-,8+,9-,10-/m1/s1 |
Clé InChI |
AJQPXMGLDMXYMI-SVFDORGDSA-N |
SMILES isomérique |
CC1=CC(=O)N(O1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CC1=CC(=O)N(O1)C2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


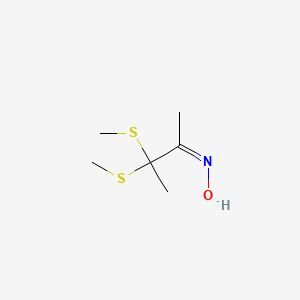
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)

